O-Ethyl-N-methyl-D-serine
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Overview
Description
O-Ethyl-N-methyl-D-serine is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system. D-serine acts as a co-agonist of the glutamate-bound N-methyl-D-aspartate receptor, regulating neurotransmission and synaptic plasticity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl-N-methyl-D-serine typically involves the esterification of D-serine followed by N-methylation. The process can be summarized as follows:
Esterification: D-serine is reacted with ethanol in the presence of an acid catalyst to form O-ethyl-D-serine.
N-Methylation: O-ethyl-D-serine is then treated with a methylating agent, such as methyl iodide, in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: O-Ethyl-N-methyl-D-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the N-methyl group or the O-ethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted serine derivatives.
Scientific Research Applications
O-Ethyl-N-methyl-D-serine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmission and potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
O-Ethyl-N-methyl-D-serine exerts its effects by acting as a co-agonist of the N-methyl-D-aspartate receptor. It binds to the GluN1 subunit of the receptor, in concert with GluN2-bound glutamate, opening the receptor and allowing the influx of sodium or calcium ions. This modulation of N-methyl-D-aspartate receptor activity influences neurotransmission, synaptic plasticity, and neuronal migration .
Comparison with Similar Compounds
D-serine: The parent compound, which also acts as a co-agonist of the N-methyl-D-aspartate receptor.
O-Methyl-D-serine: Another derivative with similar properties but different pharmacokinetics.
N-Methyl-D-aspartate: A synthetic analog that directly activates the N-methyl-D-aspartate receptor.
Uniqueness: O-Ethyl-N-methyl-D-serine is unique due to its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic benefits compared to other similar compounds .
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R)-3-ethoxy-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-3-10-4-5(7-2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
GAAJYKQQPYXQIJ-RXMQYKEDSA-N |
Isomeric SMILES |
CCOC[C@H](C(=O)O)NC |
Canonical SMILES |
CCOCC(C(=O)O)NC |
Origin of Product |
United States |
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